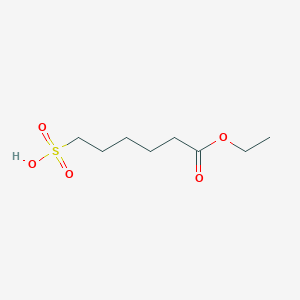

Ethyl 6-sulfohexanoate

Description

Ethyl 6-sulfohexanoate is an organic compound with the molecular formula C8H16O5S and a molecular weight of 224.27 g/mol . It is an ester derivative of hexanoic acid, featuring a sulfonic acid group attached to the sixth carbon of the hexanoate chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

Molecular Formula |

C8H16O5S |

|---|---|

Molecular Weight |

224.28 g/mol |

IUPAC Name |

6-ethoxy-6-oxohexane-1-sulfonic acid |

InChI |

InChI=1S/C8H16O5S/c1-2-13-8(9)6-4-3-5-7-14(10,11)12/h2-7H2,1H3,(H,10,11,12) |

InChI Key |

GMHKJBJNJGKPHT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-sulfohexanoate can be synthesized through the esterification of 6-sulfohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or benzene to remove water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing the acid catalyst. The reaction conditions are optimized to achieve high yields and purity, and the product is purified through distillation or crystallization .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 6-sulfohexanoate undergoes hydrolysis in aqueous environments, yielding 6-sulfohexanoic acid and ethanol. This reaction is catalyzed by acids or bases and is temperature-dependent.

Mechanism :

-

Acid-catalyzed hydrolysis : Protonation of the ester oxygen increases electrophilicity, facilitating nucleophilic attack by water.

-

Base-catalyzed hydrolysis : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the acid and alcohol.

Reaction Conditions :

| Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ | 80°C | 4–6 h | >90% | |

| NaOH | 60°C | 2–3 h | 85–92% |

Transesterification

The ethyl ester group reacts with alcohols (e.g., methanol, propanol) in the presence of acid or base catalysts to produce alternative alkyl esters.

Example :

Key Parameters :

-

Catalysts : Sulfuric acid, p-toluenesulfonic acid, or alkoxide bases.

-

Solvents : Anhydrous conditions preferred to avoid competing hydrolysis.

-

Yield : 70–88% under optimized conditions.

Sulfonic Acid Group Reactivity

The sulfonic acid moiety participates in nucleophilic substitutions and salt-forming reactions.

Nucleophilic Substitution

The sulfonate group reacts with nucleophiles (e.g., amines, alcohols) under acidic or basic conditions:

This reaction is utilized to synthesize sulfonamide derivatives, which have applications in pharmaceuticals and surfactants.

Salt Formation

Neutralization with bases (e.g., NaOH, K₂CO₃) produces water-soluble sulfonate salts:

Applications : Sulfonate salts enhance solubility in polar solvents, making them useful in detergent formulations .

Stability Under Thermal Stress

This compound decomposes at elevated temperatures (>150°C), primarily through desulfonation and ester pyrolysis:

-

Desulfonation : Loss of SO₃H group, forming hexenoic acid derivatives.

-

Ester Pyrolysis : Cleavage of the ester bond, releasing ethylene and sulfonic acid byproducts.

Comparative Reactivity with Analogous Esters

Scientific Research Applications

Ethyl 6-sulfohexanoate has several applications in scientific research:

Biology: Investigated for its potential role in biochemical pathways involving sulfonic acid derivatives.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism by which ethyl 6-sulfohexanoate exerts its effects involves its interaction with molecular targets through its ester and sulfonic acid functional groups. The ester group can undergo hydrolysis, releasing the active sulfonic acid moiety, which can participate in various biochemical pathways. The sulfonic acid group can interact with proteins and enzymes, potentially affecting their activity and function .

Comparison with Similar Compounds

Ethyl 6-sulfohexanoate can be compared with other sulfonic acid esters such as:

- Ethyl 4-sulfobutanoate

- Ethyl 5-sulfopentanoate

- Ethyl 7-sulfoheptanoate

These compounds share similar structural features but differ in the length of the carbon chain and the position of the sulfonic acid group. This compound is unique due to its specific chain length and functional group positioning, which can influence its reactivity and applications .

Biological Activity

Ethyl 6-sulfohexanoate is a sulfonic acid derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article reviews the compound's biological activity, focusing on its mechanisms, effects on various organisms, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonate group attached to a hexanoate backbone. Its chemical formula can be represented as C8H16O4S. The presence of the sulfonate group is crucial for its biological activity, particularly in terms of interaction with biological membranes and proteins.

Mechanisms of Biological Activity

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of the dihydropteroate synthase (DHPS) enzyme, which is essential for folate biosynthesis in bacteria. This inhibition leads to a disruption in nucleic acid synthesis and ultimately bacterial cell death .

- Cell Membrane Interaction : The sulfonic acid group enhances the compound's ability to interact with microbial membranes, increasing its permeability and efficacy against bacterial strains. This property is particularly notable in studies involving resistant strains of bacteria, where traditional antibiotics fail .

- Potential Anti-inflammatory Effects : Preliminary studies suggest that this compound may also have anti-inflammatory properties, although further research is needed to elucidate the underlying mechanisms and clinical relevance .

Table 1: Summary of Biological Activities

Case Study: Efficacy Against Resistant Bacteria

A study conducted on various resistant strains of E. coli demonstrated that this compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. The study highlighted the compound's potential as an alternative therapeutic agent, particularly in treating infections caused by multi-drug resistant bacteria .

Case Study: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of this compound on human cell lines. The findings indicated that while the compound exhibited antimicrobial properties, it also displayed a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations. This dual action makes it a promising candidate for further development in pharmaceutical applications .

Q & A

Q. What are the standard protocols for synthesizing Ethyl 6-sulfohexanoate, and how can researchers validate purity and structural integrity?

Methodological Answer: this compound synthesis typically involves sulfonation and esterification reactions. Key steps include:

- Sulfonation : Introduce the sulfonic acid group to the hexanoate backbone under controlled acidic conditions (e.g., using concentrated sulfuric acid as a catalyst) .

- Esterification : React the sulfonated intermediate with ethanol in the presence of dehydrating agents (e.g., H₂SO₄) to form the ethyl ester .

- Validation : Use NMR spectroscopy (¹H and ¹³C) to confirm the ester and sulfonate functional groups. High-resolution mass spectrometry (HRMS) and FT-IR can further verify molecular weight and functional group vibrations .

Basic Research Question

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Solubility and Stability : Perform solubility tests in polar/non-polar solvents (e.g., water, DMSO) under varying pH and temperature. Monitor stability via HPLC over time to detect degradation products .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .

- Surface Tension : Employ the Wilhelmy plate method to assess surfactant properties, critical for applications in colloidal systems .

Advanced Research Question

Q. How can researchers address contradictions in reported physicochemical properties of this compound across literature sources?

Methodological Answer:

- Systematic Meta-Analysis : Compile data from peer-reviewed studies and compare experimental conditions (e.g., solvent purity, temperature control). Use statistical tools (e.g., ANOVA) to identify variables causing discrepancies .

- Replication Studies : Reproduce conflicting experiments under standardized protocols. For example, if solubility values vary, control humidity and solvent batch quality .

- Critical Source Evaluation : Prioritize studies from journals with rigorous peer-review processes and avoid non-peer-reviewed platforms (e.g., predatory journals) .

Advanced Research Question

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity in novel environments?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with solvents or biomolecules using software like GROMACS. Validate predictions with experimental spectral data .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic behavior. Compare results with experimental substitution reaction outcomes .

- Machine Learning : Train models on existing kinetic data to forecast reaction pathways under untested conditions (e.g., high-pressure systems) .

Basic Research Question

Q. How should researchers design experiments to assess this compound’s stability in aqueous solutions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and analyze degradation kinetics via HPLC-MS . Use the Arrhenius equation to extrapolate shelf life at room temperature .

- pH-Dependent Studies : Prepare buffered solutions (pH 2–12) and monitor hydrolysis rates. Track ester bond cleavage using NMR or titration methods .

Advanced Research Question

Q. What are best practices for optimizing reaction yields of this compound in green chemistry frameworks?

Methodological Answer:

- Solvent Selection : Replace traditional solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and measure yield changes via GC-MS .

- Catalyst Screening : Test immobilized enzymes (e.g., lipases) or heterogeneous catalysts (e.g., zeolites) to reduce waste. Compare turnover numbers (TON) and environmental impact metrics (E-factor) .

- DoE (Design of Experiments) : Use factorial designs to identify optimal temperature, catalyst loading, and reaction time combinations .

Basic Research Question

Q. How can researchers conduct a systematic literature review on this compound’s applications in polymer science?

Methodological Answer:

- Database Selection : Search SciFinder, Reaxys, and PubMed using keywords like “sulfohexanoate + polymer electrolyte” or “surfactant + copolymer.” Exclude non-academic sources (e.g., patents, industry reports) unless critical .

- Citation Tracking : Use tools like Web of Science to map influential studies and identify knowledge gaps (e.g., limited data on biodegradability) .

- Data Synthesis : Tabulate findings (e.g., conductivity values in polymer matrices) and highlight outliers for further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.